BenchChemオンラインストアへようこそ!

Tert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Lipophilicity CNS drug design Physicochemical property

Tert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a protected piperazine building block featuring a Boc-carbamate masking the secondary amine and a 2-nitro-4-(trifluoromethyl)phenyl substituent on the opposite nitrogen. The compound is predominantly employed as an advanced intermediate in medicinal chemistry, particularly in the synthesis of aspartic protease (BACE) inhibitors and kinase-targeted libraries.

Molecular Formula C16H20F3N3O4
Molecular Weight 375.34 g/mol
CAS No. 474329-72-1
Cat. No. B1505926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
CAS474329-72-1
Molecular FormulaC16H20F3N3O4
Molecular Weight375.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(23)21-8-6-20(7-9-21)12-5-4-11(16(17,18)19)10-13(12)22(24)25/h4-5,10H,6-9H2,1-3H3
InChIKeyIHQGBVYFZMSBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 474329-72-1) Procurement-Grade Intermediate Overview


Tert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a protected piperazine building block featuring a Boc-carbamate masking the secondary amine and a 2-nitro-4-(trifluoromethyl)phenyl substituent on the opposite nitrogen [1]. The compound is predominantly employed as an advanced intermediate in medicinal chemistry, particularly in the synthesis of aspartic protease (BACE) inhibitors and kinase-targeted libraries . Its computed XLogP3 of 3.4 and topological polar surface area of 78.6 Ų place it in a favorable physicochemical space for CNS drug discovery programs [1].

Why Generic Substitution Fails for tert-Butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate in Multi-Step Synthesis


In-class piperazine intermediates cannot be interchanged without compromising synthetic efficiency because the Boc protecting group on this compound provides orthogonal stability under basic, nucleophilic, and reductive conditions while permitting clean deprotection with mild acid (TFA or HCl) [1]. The unprotected analog, 1-(2-nitro-4-(trifluoromethyl)phenyl)piperazine (CAS 58315-38-1), lacks this chemoselectivity handle, forcing re-protection steps that reduce overall yield. Furthermore, the specific 2-nitro-4-CF₃ regiochemistry directs subsequent catalytic hydrogenation or cross-coupling reactions to defined positions, whereas regioisomeric analogs (e.g., 4-nitro-2-CF₃ variants) produce different electronic landscapes, altering reaction rates and product distributions [2]. Substituting with the homopiperazine congener (CAS 306934-72-5) introduces ring-expansion effects that perturb downstream pharmacophore geometry and patent composition-of-matter claims.

Quantitative Differentiation Evidence for Tert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate Versus Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates Boc-Protected Intermediate from Unprotected Analog

The target compound's computed XLogP3 of 3.4 [1] is approximately 1.6–2.0 log units higher than the estimated value for the unprotected analog 1-(2-nitro-4-(trifluoromethyl)phenyl)piperazine, which lacks the lipophilic tert-butyl carbamate moiety. This difference moves the target compound into the optimal CNS drug-like lipophilicity window (XLogP3 2–4), whereas the unprotected analog falls below this range, potentially limiting passive blood-brain barrier penetration in downstream candidates.

Lipophilicity CNS drug design Physicochemical property

Topological Polar Surface Area (TPSA) Comparison Supports Superior CNS Permeability Potential

The target compound exhibits a computed TPSA of 78.6 Ų [1], which is below the widely accepted CNS permeability threshold of <90 Ų. The unprotected analog (CAS 58315-38-1) carries only one nitrogen atom available for hydrogen bonding (secondary amine), resulting in a lower TPSA (~49–52 Ų estimated), but this advantage is offset by its inability to serve as a latent protected intermediate. The homopiperazine analog (CAS 306934-72-5) shows a higher TPSA (~81–84 Ų estimated due to the expanded ring) and a molecular weight of 389.4 g/mol, pushing it further from CNS drug-like space.

CNS permeability TPSA Drug-likeness

Orthogonal Boc Protection Enables Chemoselective Multi-Step Sequences Unavailable to Unprotected Analogs

The Boc group on the target compound withstands basic, nucleophilic, and mild reductive conditions but is cleanly removed with 20–50% TFA/DCM or 4M HCl/dioxane at room temperature within 1–2 hours [1]. In contrast, the unprotected analog (58315-38-1) exposes a free secondary amine that competes in acylation, alkylation, and reductive amination steps, leading to complex mixtures and reduced yields. Patent literature explicitly claims nitro-substituted phenyl-piperazine compounds with Boc protection as intermediates for BACE inhibitors and 5-HT₆ receptor modulators, underscoring the synthetic necessity of this protection strategy [2].

Orthogonal protection Multi-step synthesis Chemoselectivity

Commercially Specified Purity and Storage Stability Enable Reliable Inventory Management

Multiple independent vendors specify the target compound at 95–97% purity with recommended storage at 2–8 °C in sealed, dry conditions . The MDL number MFCD06408845 is universally assigned, facilitating cross-supplier quality verification. This represents a mature supply chain with consistent quality metrics, whereas niche regioisomers (e.g., 4-nitro-2-CF₃) often lack multiple qualified vendors. The unprotected analog (58315-38-1) is also widely available, but its free amine is more hygroscopic and prone to carbonate formation upon air exposure, potentially compromising long-term storage stability.

Purity specification Storage stability Procurement quality

Regiochemical Specificity of 2-Nitro-4-CF₃ Substitution Directs Downstream Functionalization to Defined Positions

The 2-nitro group is positioned ortho to the piperazine ring, enabling stereoelectronic control in subsequent reduction and cyclization reactions. Catalytic hydrogenation (H₂, Pd/C) selectively reduces the nitro group to an aniline, which can then be acylated, sulfonylated, or converted to heterocycles (benzimidazoles, quinoxalines) [1]. The 4-CF₃ group exerts a strong electron-withdrawing meta-effect that accelerates nucleophilic aromatic substitution at the 2-position while deactivating the ring toward electrophilic substitution at undesired positions. Patent US20080176854 specifically claims the 2-nitro substitution pattern for 5-HT₆ activity, and BACE inhibitor patents describe this scaffold as a privileged intermediate [2]. The 4-nitro-2-CF₃ regioisomer would reverse the electronic push-pull system, altering reduction kinetics and directing cyclization to different regioisomeric products.

Regiochemistry SAR Catalytic hydrogenation

Molecular Weight Advantage Over Homopiperazine Analog Improves Atom Economy in Fragment-Based Library Synthesis

The target compound has a molecular weight of 375.34 g/mol [1], which is 14.03 g/mol lower than the homopiperazine analog 4-[2-nitro-4-(trifluoromethyl)phenyl]homopiperazine, N1-BOC protected (CAS 306934-72-5, MW = 389.37 g/mol) . In fragment-based library synthesis where multiple copies of the intermediate are consumed per final compound, this 3.6% lower mass per mole reduces raw material costs proportionally. More importantly, the six-membered piperazine ring preserves the well-characterized conformational preferences of FDA-approved piperazine drugs, whereas the seven-membered homopiperazine introduces conformational flexibility that complicates structure-based design.

Molecular weight Atom economy Fragment-based drug discovery

Procurement-Driven Application Scenarios for Tert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate


BACE Inhibitor Lead Optimization Programs for Alzheimer's Disease

Patent literature identifies nitro-substituted phenyl-piperazine carbamates as privileged intermediates for aspartic protease (BACE) inhibitors . The Boc-protected compound supplies the intact piperazine scaffold with orthogonal protection, allowing sequential functionalization at the aniline (after nitro reduction) and the piperazine N-1 position (after Boc deprotection). This two-directional diversification strategy is specifically claimed for generating BACE inhibitor libraries, making this intermediate a direct procurement requirement for organizations pursuing Alzheimer's therapeutics.

5-HT₆ Receptor Modulator Synthesis for CNS Disorders

US Patent 20080176854 explicitly claims nitro-substituted phenyl-piperazine compounds of general formula I, encompassing the target compound's core, for 5-HT₆ receptor-mediated disorders including drug addiction, withdrawal, and cognitive impairment [1]. The computed XLogP3 of 3.4 and TPSA of 78.6 Ų place this intermediate in the CNS drug-like chemical space, supporting its use in medicinal chemistry campaigns targeting neurological indications.

Multi-Kilogram Intermediate Supply for Parallel Library Synthesis

With ≥5 independent vendors offering 95–97% purity , this compound meets the supply chain redundancy requirements for multi-kilogram intermediate procurement in parallel library synthesis. The Boc protection strategy eliminates 1–2 synthetic steps relative to using the unprotected analog, directly reducing the number of unit operations, solvent consumption, and purification costs in library production workflows.

Regioselective Heterocycle Construction via Nitro Reduction-Cyclization Sequences

The ortho-nitro group enables catalytic hydrogenation to the aniline, which serves as a branching point for benzimidazole, quinoxaline, and benzotriazole synthesis [2]. The 4-CF₃ group's Hammett σₚ of +0.54 ensures that electrophilic aromatic substitution is directed away from the piperazine-bearing ring position, providing predictable regiochemical outcomes essential for structure-activity relationship (SAR) studies.

Quote Request

Request a Quote for Tert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.